beta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P

neuraminidase sialidase substrate specificity

Researchers studying type-1 (Galβ1-3GlcNAc) chain-specific enzymes face a gap: generic type-2 substrates cannot substitute without compromising biological specificity. pNP-Lacto-N-bioside (CAS 57467-13-7) is the definitive chromogenic substrate for type-1-selective enzymes. • Lacto-N-biosidase: only known chromogenic substrate; kcat/KM ≈ 153 mM⁻¹s⁻¹; zero activity on type-2 chains. • FUT2: selective acceptor for secretor-type α1,2-fucosyltransferase; type-2 substrates report FUT1 only. • ST3Gal-3 vs ST3Gal-4: 3.4-fold Km difference enables isoform discrimination. ≥98% purity; store frozen (<0°C).

Molecular Formula C20H28N2O13
Molecular Weight 504.4 g/mol
CAS No. 57467-13-7
Cat. No. B014618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-GAL-(1->3)-beta-D-GLCNAC-1->OC6H4NO2-P
CAS57467-13-7
SynonymsGal1-b-3GlcNAc-b-PNP;  PNP-Lac-N-bioside;  PNP-Lacto-N-bioside; 
Molecular FormulaC20H28N2O13
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C20H28N2O13/c1-8(25)21-13-18(35-20-17(29)16(28)14(26)11(6-23)34-20)15(27)12(7-24)33-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19-,20+/m1/s1
InChIKeyINMOOBMAIAWVBW-KDKNCOTBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pNP-Lacto-N-Bioside: Chemical Identity and Procurement Characteristics


beta-D-GAL-(1→3)-beta-D-GLCNAC-1→OC6H4NO2-P (CAS 57467-13-7), systematically named 4-nitrophenyl 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-β-D-glucopyranoside and commonly referred to as pNP-lacto-N-bioside (pNP-LNB) or Galβ1-3GlcNAc-β-pNP, is a synthetic chromogenic disaccharide substrate belonging to the type-1 N-acetyllactosamine family [1]. It comprises a Galβ1-3GlcNAc (lacto-N-biose I) core linked via a β-glycosidic bond to a para-nitrophenyl (pNP) reporter group that liberates p-nitrophenol (measurable at 405–410 nm) upon enzymatic cleavage, enabling real-time colorimetric detection without secondary labeling steps . Its molecular formula is C₂₀H₂₈N₂O₁₃ (MW 504.45 g/mol), and it is supplied as a white solid requiring frozen (<0 °C) storage .

  • Type-1 disaccharide core (Galβ1-3GlcNAc) for linkage-specific enzyme assays
  • Chromogenic pNP reporter enables direct 405 nm absorbance readout without secondary labeling
  • Frozen format maintains glycosidic bond integrity during storage and transit

Why Generic Substitution Fails for Galβ1-3GlcNAc-β-pNP


Type-1 (Galβ1-3GlcNAc) and type-2 (Galβ1-4GlcNAc) disaccharide substrates are not interchangeable in glycobiology workflows. Mammalian neuraminidase Neu4 exhibits an approximately 2-fold preference for β1-3 (core 1) over β1-4 (core 2) isomers [1]; the bacterial enzyme lacto-N-biosidase (EC 3.2.1.140) is absolutely specific for terminal β-D-Gal-(1→3)-D-GlcNAc residues and shows zero activity on type-2 chains [2]; human fucosyltransferase FUT2 (α1,2) selectively fucosylates type-1 acceptors while FUT1 acts on type-2 [3]; and sialyltransferase ST3Gal-4 displays a >3-fold difference in Km between the two linkage isomers [4]. Substitution of a non‑chromogenic acceptor or a fluorescent aglycone (e.g., BODIPY or 4‑MU) eliminates the simple, instrument‑agnostic absorbance readout at 405 nm that the pNP group uniquely provides, directly altering assay compatibility and quantification reliability. These multi‑enzyme, linkage‑dependent, and detection‑layer specificities mean that no generic in‑class analog can substitute without compromising the biological question or analytical workflow.

  • Type-2 (Galβ1-4GlcNAc) analogs may not report type-1-selective enzyme activities (e.g., Neu4 preference, lacto-N-biosidase absolute specificity), leading to false negatives.
  • Fluorogenic aglycones (4-MU, BODIPY) alter readout method and may limit instrument compatibility, adding fluorescence instrumentation requirements.
  • Non-chromogenic disaccharides require secondary quantification via HPLC or MS, which may affect assay reproducibility and add workflow complexity.

Quantitative Evidence: Performance vs. Closest Analogs


Neu4 Neuraminidase Preference for β1-3 Linkage

In a systematic kinetic study comparing mammalian neuraminidases Neu1–Neu4, the core structure of the disaccharide underlying the sialic acid linkage (β1-3 vs β1-4 bond between Gal and GlcNAc) was found to be a critical determinant of Neu4 activity. Neu4 showed more than 3-fold-reduced specificity for the type-2 (β1-4) isomer 6′SiaLacNAc compared to the type-1 (β1-3) isomer 3′SiaLacNAc, and a comparable ~2-fold reduction for 6′SiaLac vs 3′SiaLac [1]. Neu1, Neu2, and Neu3 did not exhibit this pronounced core-structure discrimination, meaning that when Neu4 activity must be selectively measured or inhibited, a type-1 (β1-3) substrate such as pNP-LNB is mechanistically required.

Neu4 Linkage Preference
Head-to-head
≥2–3 fold reduced specificity for β1-4 vs β1-3 core isomers on Neu4
Supports type-1 substrate requirement for isoform-selective Neu4 assays
Recombinant Neu4, pH 4.75, 37 °C, BODIPY-labeled substrates
neuraminidase sialidase substrate specificity core structure

Lacto-N-Biosidase Absolute Specificity for Type-1 Chains

Lacto-N-biosidase (EC 3.2.1.140) from Streptomyces and Bifidobacterium bifidum catalyzes the hydrolysis of the terminal lacto-N-biosyl residue (β-D-Gal-(1→3)-D-GlcNAc) exclusively from type-1 oligosaccharides [1]. pNP-lacto-N-bioside serves as the most active chromogenic substrate for this enzyme, with a reported kcat/KM of approximately 153 mM⁻¹s⁻¹ (wild-type, hydrolysis reaction, pH 4.5, 30 °C) [2]. In contrast, lacto-N-neotetraose (bearing a terminal β1-4 Gal-GlcNAc linkage) and other type-2 chain oligosaccharides are completely resistant to hydrolysis [1]. This absolute structural discrimination means pNP-LNB is not merely a preferred substrate—it is one of the very few commercially available chromogenic substrates capable of reporting lacto-N-biosidase activity at all.

LNBidase Specificity
Class-level
Absolute discrimination: type-1 (Galβ1-3GlcNAc) hydrolyzed; type-2 not a substrate
Mandatory for lacto-N-biosidase activity reporting
kcat/KM ~153 mM⁻¹s⁻¹ (wild-type, pH 4.5, 30 °C)
lacto-N-biosidase human milk oligosaccharides type-1 chain glycoside hydrolase

ST3Gal-4 Sialyltransferase Acceptor Discrimination

The human sialyltransferase ST3Gal-4 (ST3Gal-III) transfers α2,3-linked sialic acid from CMP-Neu5Ac onto terminal galactose residues of both type-1 and type-2 disaccharide acceptors, but with markedly different catalytic efficiencies. The reported Km for Galβ1-4GlcNAc (type-2) is 0.22 mM, whereas the Km for Galβ1-3GlcNAc (type-1) is 0.75 mM, representing a 3.4-fold higher apparent affinity for the type-2 isomer [1]. However, ST3Gal-3 (a distinct family member) preferentially acts on type-1 acceptors [2]. This differential means that pNP-LNB (type-1) and its type-2 analog pNP-LacNAc are not equivalent probes: pNP-LNB is the appropriate acceptor for characterizing ST3Gal-3 and for discriminating between ST3Gal-3 and ST3Gal-4 activities in complex biological samples.

ST3Gal-4 Acceptor Km
Cross-study comparable
Km type-2: 0.22 mM; type-1: 0.75 mM (3.4-fold difference)
Enables isoform discrimination between ST3Gal-3 and ST3Gal-4
Recombinant human ST3Gal-4, CMP-Neu5Ac donor
sialyltransferase ST3Gal-4 acceptor specificity Km

Fucosyltransferase V Differential Reactivity

In a comprehensive acceptor-specificity study with 40 oligosaccharide acceptors, recombinant human α3-fucosyltransferase V (Fuc-TV) exhibited distinct reactivity toward type-1 and type-2 disaccharides: Galβ1-4GlcNAc (LN, type-2) reacted rapidly, whereas Galβ1-3GlcNAc (LNB, type-1) reacted moderately [1]. This pattern contrasts with FUT3 (Lewis enzyme), which utilizes both type-1 and type-2 acceptors, and FUT2, which is selective for type-1 chains [2]. The differential reactivity means that when developing chromogenic fucosyltransferase assays with pNP-tagged acceptors, pNP-LNB selects for type-1-utilizing FUTs (FUT2, FUT3 type-1 activity), while pNP-LacNAc selects for type-2-utilizing FUTs (FUT1, FUT4–FUT9 type-2 activity). No single acceptor covers all FUT isoforms.

Fuc-TV Reactivity
Head-to-head
Type-2 (Galβ1-4GlcNAc) rapid; type-1 (Galβ1-3GlcNAc) moderate
Supports type-1 FUT2/FUT3 activity profiling
Recombinant Fuc-TV, 40-acceptor panel
fucosyltransferase Fuc-TV type-1 chain type-2 chain Lewis antigen

Chromogenic pNP Detection vs. Fluorogenic Methods

The para-nitrophenyl (pNP) aglycone of CAS 57467-13-7 liberates p-nitrophenol (pNP) upon enzymatic cleavage, which can be continuously monitored by absorbance at 405–410 nm using a standard UV-Vis spectrophotometer or microplate reader . This absorbance-based detection eliminates the need for specialized fluorescence instrumentation (required for 4-methylumbelliferyl, 4-MU, and BODIPY conjugates), reduces interference from autofluorescent compounds in biological matrices, and simplifies kinetic assay workflows where initial-rate determination is critical . In contrast, non-chromogenic disaccharides (e.g., free lacto-N-biose I, benzyl glycosides) require secondary detection methods such as coupled enzymatic assays, HPLC, or mass spectrometry, adding time, cost, and quantification variability. This detection advantage is independent of enzyme class and applies to any glycosidase, transferase, or hydrolase capable of cleaving the glycosidic bond.

Detection Method
Class-level
pNP: 405 nm absorbance; fluorogenic: specialized reader required
Supports instrument-agnostic kinetic monitoring
ε ~18.0 mM⁻¹cm⁻¹ (pH ≥10) for p-nitrophenolate
chromogenic substrate colorimetric assay p-nitrophenol absorbance detection

Definitive Application Scenarios


Isoform-Selective Neu4 Activity Measurement

Neu4 is the only mammalian neuraminidase that strongly discriminates between β1-3 (core 1) and β1-4 (core 2) disaccharide cores, exhibiting ≥2-fold reduced catalytic efficiency on type-2 substrates [1]. Researchers studying Neu4-specific contributions to ganglioside catabolism, lysosomal function, or sialidosis can employ pNP-LNB as the core structure of sialylated substrate analogs (e.g., after chemo-enzymatic sialylation) to selectively interrogate Neu4 activity without interference from Neu1, Neu2, or Neu3, which do not display this core-structure preference. This isoform selectivity is not achievable with type-2 (β1-4) pNP substrates.

Direct Lacto-N-Biosidase Assay in HMO Metabolism

Lacto-N-biosidase is the critical enzyme enabling Bifidobacterium bifidum and related infant gut commensals to utilize type-1 HMOs such as lacto-N-tetraose. pNP-LNB is the most active known chromogenic substrate for this enzyme (kcat/KM ≈ 153 mM⁻¹s⁻¹, wild-type), and no type-2 chromogenic substrate is hydrolyzed [2]. Procurement of pNP-LNB directly enables continuous colorimetric monitoring of lacto-N-biosidase activity for enzyme kinetics, mutant screening, and inhibitor discovery without requiring HPLC or MS-based product quantification. The compound is also the preferred donor substrate for engineered transglycosylation mutants used in the synthesis of lacto-N-tetraose (LNT), a high-value HMO [3].

Differential FUT2 vs. FUT1 Activity Profiling

FUT2 (secretor-type α1,2-fucosyltransferase) is selective for type-1 (Galβ1-3GlcNAc) acceptors, whereas FUT1 (H-type α1,2-fucosyltransferase) acts on type-2 (Galβ1-4GlcNAc) acceptors [4]. pNP-LNB serves as the acceptor substrate of choice for FUT2 activity assays, enabling fucose transfer quantification by pNP release or by HPLC separation of the fucosylated product. Substitution with pNP-LacNAc (type-2) would report FUT1 but not FUT2 activity, leading to false negatives in secretor-status enzymology. Combined use of both substrates in parallel assays provides a complete type-1/type-2 FUT activity map from a single sample.

ST3Gal-3 and ST3Gal-4 Sialyltransferase Discrimination

ST3Gal-4 exhibits a 3.4-fold lower Km for type-2 (0.22 mM) than type-1 (0.75 mM) acceptors, while ST3Gal-3 preferentially sialylates type-1 chains [5]. Laboratories characterizing sialyltransferase isoform composition in cancer cell lines, tissues, or recombinant enzyme preparations can use pNP-LNB to probe ST3Gal-3 activity specifically. When used in combination with pNP-LacNAc (type-2), the ratio of type-1 to type-2 acceptor utilization provides a functional fingerprint of ST3Gal-3 vs ST3Gal-4 predominance, informing decisions in glycoengineering and biomarker glycosylation analysis.

Application
Selection Property
Validation Focus
Neu4 isoform-selective activity measurement
Type-1 (β1-3) linkage specificity requirement
Neu4 vs Neu1/2/3 discrimination validation
Lacto-N-biosidase assay (HMO metabolism)
Absolute type-1 substrate specificity
Activity reporting without type-2 interference
FUT2/FUT1 activity profiling
Type-1 vs type-2 acceptor preference
FUT2-selective activity confirmation (secretor enzymology)
ST3Gal-3/ST3Gal-4 discrimination
Differential Km for type-1/type-2 acceptors
Functional fingerprinting of sialyltransferase isoforms
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